1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Overview
Description
1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves a multi-step reaction process. One common method includes the reaction of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a suitable base, such as potassium phosphate, in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. Quality control measures, such as chromatographic techniques and spectroscopic analysis, are employed to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to a boronic ester or borate.
Reduction: Reduction reactions may involve the reduction of the nitrogen-containing heterocyclic ring.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal-based oxidants.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often require the use of nucleophiles and suitable solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation Products: Boronic esters and borates.
Reduction Products: Reduced derivatives of the benzodiazolone ring.
Substitution Products: Various boronic acid derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its boronic acid functionality makes it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other complex organic structures.
Biology: In biological research, the compound can be employed as a probe or reagent in the study of enzyme mechanisms and biological processes involving boronic acids. Its ability to form reversible covalent bonds with biological targets makes it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its boronic acid moiety can interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In material science, the compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties may contribute to the development of new materials with improved performance and functionality.
Mechanism of Action
The mechanism by which 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with amino acids in enzyme active sites, leading to enzyme inhibition. This interaction can modulate biological processes and potentially result in therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may target specific enzymes involved in disease pathways, such as proteases or kinases.
Pathways: By inhibiting these enzymes, the compound can modulate signaling pathways and cellular processes, leading to potential therapeutic outcomes.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and pinacolboronic acid, share similar chemical properties and applications.
Benzodiazolones: Compounds like 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one are structurally related and may have similar biological activities.
Uniqueness: 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern and the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)17(5)12(18)16-10/h6-8H,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNNSOFMCNKQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-83-8 | |
Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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